4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic Acid
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic Acid (PFDA) is an organic compound with a unique structure and a wide range of applications in the scientific and industrial fields. PFDA is a perfluorinated carboxylic acid, meaning it has a carboxylic acid group (COOH) with a perfluorinated hydrocarbon chain. This hydrocarbon chain contains 15 carbon atoms and 10 fluorine atoms, giving it the name pentadecafluorodecanoic acid. PFDA has been widely studied for its unique structure and its potential applications in various fields.
Scientific Research Applications
Behavior at the Air-Water Interface
Partially fluorinated carboxylic acids, including variants of pentadecafluorodecanoic acid, exhibit unique behaviors at the air-water interface. These acids form stable monolayers, with properties varying based on the degree of fluorination and chain length. The study by Lehmler et al. (2001) highlights these characteristics, showing how these acids compare to their hydrocarbon and perfluorocarbon counterparts (Lehmler et al., 2001).
Liquid Crystal Applications
Pentadecafluorodecanoic acid and similar compounds have been studied for their role in smectic liquid crystalline phases. Ungar et al. (2000) explored their structure using X-ray diffraction, revealing their potential in designing novel liquid crystalline materials (Ungar et al., 2000).
NMR Studies in Surfactant Micelles
The behavior of fluorinated amphiphiles, including pentadecafluorodecanoic acid, in surfactant micelles was studied by Ulmius and Lindman (1981). Their research using 19F NMR relaxation techniques provides insights into the interaction of these compounds with water, crucial for understanding their behavior in various applications (Ulmius & Lindman, 1981).
Synthesis of Polyhydroxyalkanoates with Fluorinated Phenoxy Side Groups
Research by Takagi et al. (2004) focused on synthesizing microbial polyhydroxyalkanoates (PHAs) with fluorinated side groups using pentadecafluorodecanoic acid derivatives. This work highlights the impact of fluorination on the physical properties of PHAs, relevant for developing advanced materials (Takagi et al., 2004).
Trace Level Analysis in Water
Risha et al. (2005) developed a method for analyzing trace levels of pentadecafluorodecanoic acid in water, a vital technique for environmental monitoring and understanding the behavior of these compounds in aquatic systems (Risha et al., 2005).
Mixing Behavior with Hydrocarbon Analogs
Lehmler and Bummer (2002) investigated the mixing behavior of pentadecafluorodecanoic acid with hydrocarbon analogs. Their research is crucial for understanding the intermolecular interactions and potential applications in mixed systems (Lehmler & Bummer, 2002).
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRGVKRZQSQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382620 | |
Record name | 3-(Perfluoroheptyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,2H,3H,3H-Perfluorodecanoic acid | |
CAS RN |
812-70-4 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=812-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoroheptyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,2H,3H,3H-Pentadecafluorodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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